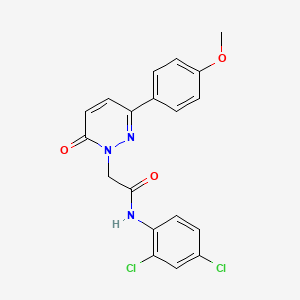

N-(2,4-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

The compound N-(2,4-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative featuring a 2,4-dichlorophenyl acetamide moiety and a 4-methoxyphenyl-substituted pyridazinone core.

Properties

Molecular Formula |

C19H15Cl2N3O3 |

|---|---|

Molecular Weight |

404.2 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C19H15Cl2N3O3/c1-27-14-5-2-12(3-6-14)16-8-9-19(26)24(23-16)11-18(25)22-17-7-4-13(20)10-15(17)21/h2-10H,11H2,1H3,(H,22,25) |

InChI Key |

BMKMZOUQUGYAOF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their differences from the target compound:

Bioactivity Trends :

- Acetylcholinesterase Inhibition: Pyridazinones with electron-donating groups (e.g., methoxy) on the phenyl ring show enhanced inhibitory activity compared to halogenated analogs .

Thermodynamic Stability :

Key Research Findings

Substituent Position Matters: The 4-methoxy group on the pyridazinone ring (target compound) enhances hydrogen-bonding interactions with enzymes compared to 3-methoxy or methylsulfanyl substituents .

Influence of Linker Length :

- Ethyl linkers (e.g., ) reduce conformational rigidity compared to direct acetamide bonding, affecting target affinity .

Comparative SAR Studies: Analogs with triazole or naphthalene moieties (e.g., ) exhibit divergent activity profiles, emphasizing the pyridazinone core's role in maintaining target specificity .

Biological Activity

N-(2,4-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the pyridazine ring and subsequent acylation reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound through in vitro assays against a panel of cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line Type | IC50 (µM) | Sensitivity Level |

|---|---|---|

| Leukemia (K-562) | 10 | Moderate |

| Colon Cancer (HCT-15) | 15 | Low |

| Melanoma (SK-MEL-5) | 20 | Low |

| Breast Cancer (MCF-7) | 25 | Low |

The compound exhibited moderate activity against leukemia cell lines, indicating a potential therapeutic application in hematological malignancies. However, its efficacy was lower against solid tumors such as colon and breast cancers .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. This process is facilitated by the compound's ability to interact with specific cellular pathways that regulate cell survival and proliferation.

In particular, studies suggest that the compound may influence signaling pathways related to apoptosis and cell cycle regulation .

Case Studies

Several case studies have documented the effects of this compound on various cancer models:

- Leukemia Model : In a study involving K-562 leukemia cells, treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.

- Colon Cancer Model : In HCT-15 colon cancer cells, while the compound showed lower efficacy, combination treatments with other chemotherapeutics enhanced its effects, suggesting a potential for use in combination therapy.

Q & A

Q. What are the standard synthetic routes for preparing N-(2,4-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how are intermediates characterized?

The synthesis typically involves a multi-step approach:

- Step 1: Chlorination of 4-methoxyaniline to form 3-chloro-4-methoxyaniline (or analogous precursors) .

- Step 2: Condensation of the chlorinated aniline with a pyridazinone core via nucleophilic acyl substitution .

- Step 3: Acetamide linkage formation using coupling reagents like DCC (dicyclohexylcarbodiimide) in solvents such as dichloromethane . Intermediates are characterized using HPLC (for purity assessment) and NMR spectroscopy (1H/13C for structural confirmation) .

Q. How is the compound’s purity and structural integrity validated in academic settings?

- Purity: Assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

- Structural Confirmation:

- 1H/13C NMR for functional group analysis (e.g., acetamide NH at ~8.5 ppm, pyridazinone carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) for molecular ion ([M+H]+) matching the theoretical molecular weight .

Q. What preliminary biological assays are recommended to screen for pharmacological activity?

- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) determination .

- Anticancer Potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the pyridazinone core under varying conditions?

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation steps .

- Catalyst Selection: Acid catalysts (e.g., H2SO4) improve cyclization efficiency during pyridazinone formation .

- Temperature Control: Maintaining 60–80°C prevents side reactions (e.g., over-oxidation) . Yield improvements (from ~50% to >75%) are achievable by iterative parameter adjustments .

Q. What strategies reconcile contradictory bioactivity data between structurally analogous compounds?

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) on target binding using molecular docking .

- Solubility Adjustments: Introducing ethoxy or methyl groups (as in analogs) improves bioavailability, explaining potency variations .

- Enzyme Assay Validation: Use kinetic assays (e.g., fluorescence-based) to confirm target engagement (e.g., kinase inhibition) .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular Docking: Tools like AutoDock4 simulate binding poses with proteins (e.g., PRMT5 or kinase domains). Flexible sidechain docking accounts for receptor flexibility .

- MD Simulations: Run 100-ns trajectories (using GROMACS) to assess binding stability and hydrogen-bonding patterns .

- Pharmacophore Modeling: Identify critical features (e.g., acetamide H-bond donors, pyridazinone aromaticity) for target selectivity .

Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?

- Enzyme Kinetics: Measure IC50 via dose-response curves using purified enzymes (e.g., acetylcholinesterase or tyrosine kinase) .

- Competitive Binding Assays: Use fluorescent probes (e.g., TNP-ATP) to test displacement in real-time .

- Mutagenesis Studies: Introduce point mutations (e.g., Ala-scanning) in enzyme active sites to identify critical residues for binding .

Q. How do researchers address stability issues in long-term storage of the compound?

- Degradation Analysis: Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring detect hydrolysis byproducts (e.g., free acetamide or pyridazinone fragments) .

- Formulation: Lyophilization with cryoprotectants (e.g., trehalose) or storage in amber vials under argon prevents photodegradation and oxidation .

Methodological Considerations

Q. What analytical techniques resolve spectral overlaps in NMR characterization?

- 2D NMR (COSY, HSQC): Differentiate overlapping proton signals (e.g., aromatic protons in dichlorophenyl and methoxyphenyl groups) .

- Variable Temperature NMR: Suppress rotational isomerism in the acetamide group by acquiring spectra at 25°C and 60°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.